Lipophilicity vs. Monobromo Analog
The introduction of an ortho-fluorine substituent into the phenyl ring of ethyl 3-(4-bromophenyl)propanoate reduces the computed LogP from 3.95 (KOWWIN estimate) to 3.08 (supplier-provided computed value) for ethyl 3-(4-bromo-2-fluorophenyl)propanoate . The TPSA remains constant at 26.3 Ų for the target compound , indicating that the fluorine atom modulates lipophilicity without introducing additional hydrogen-bonding capacity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.08 (computed, supplier-provided) |
| Comparator Or Baseline | Ethyl 3-(4-bromophenyl)propanoate (CAS 40640-98-0): LogP = 3.95 (KOWWIN v1.67 estimate) |
| Quantified Difference | ΔLogP ≈ -0.87 log units (target compound is more hydrophilic) |
| Conditions | Computational estimates from different sources (supplier data vs. EPISuite/KOWWIN); values are software-predicted, not experimentally measured shake-flask LogP |
Why This Matters
A LogP difference of approximately 0.9 log units translates to an ~8-fold difference in octanol-water partitioning, which can significantly alter membrane permeability, protein binding, and in vivo distribution profiles—critical considerations when this ester is used as a prodrug precursor or when the free acid form is the ultimate bioactive species.
